molecular formula C24H26N2O2S B2774243 3-(4-(Methylthio)phenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one CAS No. 1903172-97-3

3-(4-(Methylthio)phenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one

Cat. No.: B2774243
CAS No.: 1903172-97-3
M. Wt: 406.54
InChI Key: ISOYAXWKEAWSBR-UHFFFAOYSA-N
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Description

3-(4-(Methylthio)phenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Methylthio)phenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Piperidine Ring Formation: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline intermediate.

    Attachment of the Methylthio Group: The methylthio group can be introduced through a thiolation reaction, where a suitable thiol reacts with the aromatic ring under basic conditions.

    Final Coupling Step: The final step involves coupling the quinoline-piperidine intermediate with the methylthio-phenyl group using a suitable coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Methylthio)phenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Alcohol

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its complex structure, which may interact with various biological targets.

    Pharmacology: It can be used in the study of drug-receptor interactions and the development of new pharmacological agents.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-(Methylthio)phenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The quinoline and piperidine moieties are known to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(Methylthio)phenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one: can be compared with other compounds featuring quinoline and piperidine moieties, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer unique biological activities and physicochemical properties not found in simpler analogs.

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)-1-(4-quinolin-8-yloxypiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2S/c1-29-21-10-7-18(8-11-21)9-12-23(27)26-16-13-20(14-17-26)28-22-6-2-4-19-5-3-15-25-24(19)22/h2-8,10-11,15,20H,9,12-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOYAXWKEAWSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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